molecular formula C12H17NO2 B048186 Phenylalanine betaine CAS No. 56755-22-7

Phenylalanine betaine

Cat. No.: B048186
CAS No.: 56755-22-7
M. Wt: 207.27 g/mol
InChI Key: XTFQIRIHLGODFV-NSHDSACASA-N
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Description

Phenylalanine betaine (molecular weight: 182.15 Da) is a zwitterionic compound derived from the conjugation of phenylalanine, an aromatic amino acid, with a betaine group (trimethylammonium) . It is water-soluble and has been identified as a metabolite of interest in both mammalian and microbial systems. Notably, this compound is linked to gut microbiota metabolism, where it serves as a precursor for phenylacetylglutamine (PAGln), a signaling molecule that interacts with adrenergic receptors . Clinically, elevated serum levels of this compound are associated with the relapse of IgG4-related disease (IgD4-RD) (AUC = 0.8 in predictive models) and are implicated in lethal prostate cancer risk when modulated by dietary factors . Its extraction efficiency is enhanced by high-pressure CO₂ + H₂O methods due to improved solvent-solute contact during cell disruption .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Phenylalanine betaine can be synthesized through the esterification reaction between phenylalanine and betaine. This reaction typically requires specific conditions, such as a controlled temperature and pH, and the presence of suitable catalysts .

Industrial Production Methods: Industrial production of L-Phenylalanine betaine often involves microbial fermentation processes. For instance, engineered strains of Escherichia coli can be used to produce phenylalanine, which is then chemically modified to form L-Phenylalanine betaine. This method is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanine betaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various phenylalanine derivatives, while substitution reactions can produce a wide range of modified compounds .

Scientific Research Applications

Chemical Applications

Phenylalanine betaine serves as a precursor in the synthesis of various organic compounds. Its structural characteristics allow it to participate in multiple chemical reactions, making it valuable in synthetic chemistry.

Key Chemical Properties

  • Molecular Structure : this compound is derived from the amino acid phenylalanine and betaine, providing it with unique reactivity.
  • Reactivity : It can act as a nucleophile in substitution reactions, facilitating the formation of more complex molecules.

Biological Applications

In biological research, PB plays a crucial role in metabolic studies and enzyme research. It has been shown to influence metabolic pathways significantly.

Metabolic Pathways

  • Shikimate Pathway : PB is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in microorganisms like Escherichia coli .
  • Enzyme Interaction : Studies indicate that PB can enhance the activity of key enzymes involved in phenylalanine biosynthesis, leading to increased yields of this amino acid .

Case Studies

  • In engineered E. coli strains, PB has been shown to improve biomass yield and phenylalanine production rates during fermentation processes .

Medical Applications

This compound is being investigated for its potential therapeutic effects, particularly concerning neurotransmitter synthesis.

Therapeutic Potential

  • Neurotransmitter Synthesis : PB may play a role in synthesizing neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive function.
  • Dietary Supplementation : Due to its amino acid content, PB is explored as a dietary supplement for enhancing mental health and cognitive performance.

Industrial Applications

In the industrial sector, this compound is utilized for its osmoprotective properties, stabilizing proteins and membranes under stress conditions.

Applications in Industry

  • Food Industry : PB is used as an ingredient in functional foods due to its health-promoting attributes.
  • Pharmaceuticals : It serves as a component in drug formulations aimed at enhancing bioavailability and stability .

Future Directions and Research Opportunities

Research into this compound continues to evolve, with several promising avenues:

  • Biomarker Potential : There is emerging evidence suggesting that PB could serve as a biomarker for dietary intake, particularly related to rye bran consumption .
  • Metabolic Syndrome Research : Studies are investigating potential links between PB levels and metabolic syndrome indicators .

Mechanism of Action

The mechanism of action of L-Phenylalanine betaine involves its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine. These neurotransmitters are crucial for brain function and mood regulation. The compound’s effects are mediated through its interaction with specific enzymes and receptors in the brain .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Betaine (Trimethylglycine)

  • Molecular Weight : 117.15 Da .
  • Structure : Trimethylated glycine, lacking the phenylalanine backbone.
  • Solubility : Highly water-soluble, with osmoprotective properties .
  • Biological Role: Acts as a methyl donor in one-carbon metabolism and counters osmotic stress in halophiles and mammalian cells .

Other Amino Acid Betaines

Limited data exist on betainated derivatives of other amino acids. However, studies on lysophosphatidylcholines (e.g., 1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine) highlight structural parallels, where anti-inflammatory properties arise from lipid-amino acid conjugates .

Functional Comparisons

Metabolic Pathways

Compound Key Metabolic Roles Clinical Associations
Phenylalanine Betaine Gut microbiota-dependent conversion to PAGln; urinary excretion modulated by rye bran intake IgG4-RD relapse biomarker; linked to lethal prostate cancer via adrenergic signaling
Betaine Methylation of homocysteine to methionine; counters Cl⁻ inhibition in protein synthesis Reduces dicarboxylate compounds in renal insufficiency; inversely linked to liver disease severity

Physicochemical Properties

Property This compound Betaine
Molecular Weight 182.15 Da 117.15 Da
Water Solubility High (soluble in H₂O) High (osmoprotectant)
Extraction Efficiency Enhanced by high-pressure CO₂ + H₂O Conventional aqueous methods

Clinical and Biochemical Contrasts

  • Impact on Amino Acid Levels: Betaine supplementation in poultry reduces phenylalanine and total amino acid content in muscle, likely via altered methylation or energy partitioning . In alcoholic hepatitis, betaine levels rise while phenylalanine decreases, suggesting divergent roles in liver pathology .
  • Disease Associations :
    • Betaine correlates with lethal prostate cancer independently of the TMAO pathway, while this compound’s metabolite PAGln directly activates adrenergic receptors, exacerbating oncogenic signaling .
    • Betaine improves muscle endurance and lactate clearance in athletes, whereas this compound’s ergogenic effects remain unstudied .

Research Findings and Mechanistic Insights

  • This compound :
    • In mice, urinary excretion increases with rye bran diets, implicating dietary fiber in its microbial production .
    • High-pressure extraction yields 2.3-fold higher concentrations compared to H₂O alone, highlighting its solubility and stability under pressurized conditions .
  • Betaine :
    • At 0.5 M (physiological concentration), betaine restores 80% of protein synthesis activity in Vibrio costicola by mitigating Cl⁻ inhibition, synergizing with glutamate .
    • In cats, betaine reduces acylcarnitines, suggesting enhanced fatty acid oxidation and energy metabolism .

Biological Activity

Phenylalanine betaine is a derivative of the amino acid phenylalanine, which has garnered attention for its potential biological activities and health benefits. This article explores the biological activity of this compound, including its metabolic pathways, interactions with gut microbiota, and implications for health.

Overview of this compound

This compound is formed when phenylalanine is combined with a betaine moiety. It is categorized as an amino acid-derived betaine, which has been shown to influence various physiological processes. The compound has been studied primarily in the context of dietary impacts and metabolic outcomes.

Metabolic Pathways

Research indicates that this compound can be metabolized by gut microbiota, particularly in response to dietary changes. A study demonstrated that bran-enriched diets significantly elevated levels of various betainized compounds, including this compound, in the colonic contents of mice. This suggests that dietary fibers can enhance the production and bioavailability of this compound through microbial fermentation processes .

Table 1: Effects of Diet on Betainized Compounds in Mice

CompoundControl DietBran-Enriched Diet
Glycine BetaineLowSimilar
This compoundAbsentElevated
Pipecolic Acid BetaineAbsentElevated
Tryptophan BetaineAbsentElevated

Biological Activity and Health Implications

Gut Microbiota Interaction
The interaction between this compound and gut microbiota plays a crucial role in its biological activity. The presence of specific bacterial taxa such as Akkermansia and Lactobacillus has been correlated with improved health status and enhanced metabolism of plant-based molecules. These bacteria can transform glycine betaine into other amino acid-derived betaines, including this compound, thereby influencing systemic metabolic pathways .

Impact on Energy and Protein Metabolism
this compound has been shown to affect energy metabolism and protein synthesis. In animal studies, dietary supplementation with betaine (including this compound) led to improvements in meat quality characteristics such as water-holding capacity (WHC) and moisture content in poultry . This indicates that this compound may enhance nutrient utilization efficiency.

Case Studies

  • Dietary Impact on Urinary Excretion
    A study examining the effects of rye-based diets found that urinary excretion levels of amino acid-derived betaines, including this compound, significantly increased after consumption. This suggests that dietary sources rich in fiber can enhance the bioavailability and excretion of these metabolites .
  • Microbial Fermentation Studies
    In vitro studies simulating human gut fermentation revealed that this compound levels increased during the fermentation process when bran was included in the diet. This highlights the potential for dietary interventions to modulate gut microbiota composition and enhance the production of beneficial metabolites like this compound .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying phenylalanine betaine in biological matrices, and how do extraction protocols influence recovery rates?

this compound quantification requires techniques like HILIC-MS/MS due to its polar nature. Accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) optimizes recovery from plant tissues, with parameters such as temperature (40–60°C) and solvent composition (aqueous/organic ratios) critically impacting yield . Comparative studies show that high-pressure CO₂ + H₂O extraction increases abundance by 15–20% compared to aqueous methods, necessitating method-specific validation . Key steps:

  • Sample Preparation : Use lyophilization to preserve integrity.
  • Chromatography : HILIC columns (e.g., BEH Amide) with mobile phases containing ammonium formate/acetonitrile.
  • Detection : MRM transitions (e.g., m/z 208 → 60 for this compound) to enhance specificity .

Q. How should this compound reference standards be stored to ensure stability and reproducibility in experiments?

Analytical standards require 2–8°C storage in airtight, light-resistant containers to prevent degradation. Short-term transport on ice (<24 hrs) is acceptable, but repeated freeze-thaw cycles must be avoided. Purity verification via HPLC (≥98%) is essential before use, with periodic re-testing every 6–12 months .

Q. What structural and functional characteristics distinguish this compound from other betaine derivatives?

this compound (C₁₂H₁₇NO₂, MW 207) is a zwitterionic trimethylated derivative of L-phenylalanine. Unlike glycine betaine, its aromatic side chain confers unique solubility (moderate in polar solvents) and potential interactions with hydrophobic cellular components. Structural confirmation requires NMR (¹H/¹³C) and high-resolution MS .

Advanced Research Questions

Q. How does this compound modulate homocysteine metabolism, and what experimental controls are required to isolate its methyl-donor effects?

this compound participates in transmethylation pathways , converting homocysteine to methionine via betaine-homocysteine methyltransferase (BHMT). In vivo models (e.g., rodent liver studies) require:

  • Dietary Controls : Standardize methionine/choline intake to avoid confounding methyl sources.
  • Endpoint Metrics : Plasma homocysteine (LC-MS), hepatic SAM/SAH ratios, and BHMT activity assays.
  • Intervention Groups : Compare against other methyl donors (e.g., folate) to assess specificity .

Q. What role does this compound play in lipid metabolism, and how can mitochondrial activity assays elucidate its mechanisms?

this compound enhances mitochondrial β-oxidation by upregulating CPT1A and ACADL genes. In HepG2 cells, betaine supplementation (5–10 mM) reduces lipid accumulation by 30–40% under fatty acid overload. Key assays:

  • Oxygen Consumption Rate (OCR) : Measure via Seahorse Analyzer.
  • Gene Expression : qPCR for PPARα and FGF21.
  • Lipidomics : LC-MS profiling of acyl-carnitines .

Q. How can researchers resolve discrepancies in this compound abundance data across extraction methods?

Conflicting abundance values (e.g., high-pressure CO₂ vs. H₂O extraction) require multivariate statistical analysis :

  • Boxplot Outlier Detection : Identify technical variability (e.g., column batch effects).
  • ANOVA with Tukey’s HSD : Compare group means across ≥3 replicates.
  • Fuzzy Logic Models : Integrate parameters like pressure, solvent polarity, and matrix complexity to predict optimal conditions .

Q. What metabolomic approaches are suitable for mapping this compound’s role in neurodegenerative disease models?

In Parkinson’s disease (PD) models, untargeted metabolomics (UHPLC-QTOF-MS) of fecal/plasma samples can identify altered phenylalanine pathways. Key steps:

  • Sample Cohort : PD patients vs. controls, matched for diet/metagenome.
  • Pathway Analysis : Use KEGG or MetaboAnalyst to link betaine levels to dopamine synthesis or oxidative stress markers (e.g., glutathione).
  • Validation : Knockout BHMT models to confirm mechanistic links .

Q. Methodological Considerations

  • Experimental Design : Use factorial designs (e.g., 2^k) to optimize extraction parameters .
  • Data Interpretation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting .

Properties

IUPAC Name

(2S)-3-phenyl-2-(trimethylazaniumyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFQIRIHLGODFV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346724
Record name L-Phenylalanine betaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56755-22-7
Record name L-Phenylalanine betaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056755227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Phenylalanine betaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-PHENYLALANINE BETAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVM3V4ZCR1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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